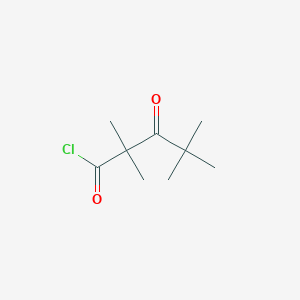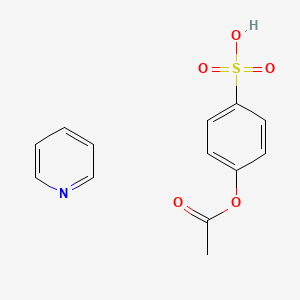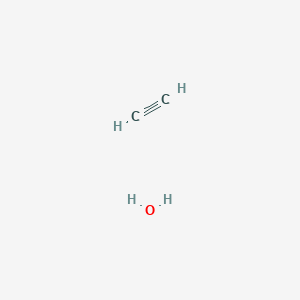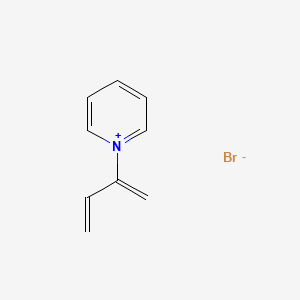
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of pentanone and is characterized by the presence of a ketone group and a chloride substituent. This compound is often used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride can be synthesized through various methods. One common approach involves the chlorination of 2,2,4,4-tetramethyl-3-pentanone using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Oxalyl Chloride (COCl)2: Another reagent for chlorination.
Sodium Borohydride (NaBH4): Used for mild reduction reactions.
Major Products Formed
Amides: Formed by substitution with amines.
Esters: Formed by substitution with alcohols.
Thioesters: Formed by substitution with thiols.
Alcohols: Formed by reduction of the ketone group.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethyl-3-oxopentanoyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The ketone group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone: A precursor in the synthesis of 2,2,4,4-tetramethyl-3-oxopentanoyl chloride.
2,2,4,4-Tetramethyl-3-pentanone oxime: Another derivative of 2,2,4,4-tetramethyl-3-pentanone.
Uniqueness
This compound is unique due to its dual functional groups (ketone and chloride), which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
146778-56-5 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-3-oxopentanoyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-8(2,3)6(11)9(4,5)7(10)12/h1-5H3 |
Clave InChI |
DTSGBDDHXIHXIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)



![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)


![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)

